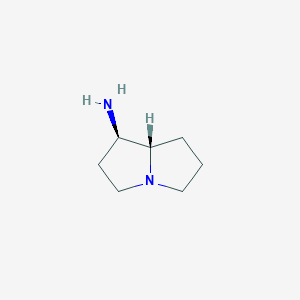
Oleoyl tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Oleoyl tyrosine is a tyrosine derivative.
Aplicaciones Científicas De Investigación
Behavioral and Cognitive Effects
Studies have explored the potential of tyrosine, a precursor to the neurotransmitter dopamine, to influence psychological functioning. It has been observed that tyrosine intake may positively affect behavior and cognition, particularly under demanding situational conditions such as extreme weather or cognitive load. While some research indicates no significant effects of tyrosine on exercise performance, cognitive studies suggest that tyrosine may counteract decrements in working memory and information processing, possibly by restoring depleted brain catecholamine levels (Hase, Jung, & Rot, 2015).
Cognitive Performance under Stress
Tyrosine's role in maintaining cognitive performance during extended periods of wakefulness or stress has been investigated. Research indicates that tyrosine administration can mitigate performance decline on psychomotor tasks and reduce lapse probability on high-event-rate vigilance tasks. These effects, lasting around 3 hours, highlight tyrosine's potential in counteracting performance decrements associated with prolonged work and sleep loss (Neri et al., 1995).
Cognitive Flexibility Enhancement
Studies on tyrosine's effect on cognitive flexibility, which is crucial for adapting to changing circumstances and is believed to be modulated by dopamine, have shown promising results. Research demonstrates that tyrosine supplementation can facilitate cognitive flexibility by reducing the costs associated with switching between tasks, indicating its potential in enhancing cognitive control in high-demand situations (Steenbergen, Sellaro, Hommel, & Colzato, 2015).
Alleviation of Stress-Induced Effects
Research has also delved into tyrosine's potential in mitigating physiological and behavioral effects induced by stress. One study focusing on cardiovascular stress revealed that tyrosine could increase pulse pressure and enhance cognitive activation, as evidenced by an increase in auditory event-related potential amplitude. These findings suggest tyrosine's ability to modulate the body's response to stress (Dollins, Krock, Storm, Wurtman, & Lieberman, 1995).
Propiedades
| 147732-57-8 | |
Fórmula molecular |
C7H5BrO2S |
Peso molecular |
0 |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C27H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)28-25(27(31)32)22-23-18-20-24(29)21-19-23/h9-10,18-21,25,29H,2-8,11-17,22H2,1H3,(H,28,30)(H,31,32)/b10-9-/t25-/m0/s1 |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Sinónimos |
N-Oleoyl-L-tyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[[1-(4-methylphenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide](/img/no-structure.png)


